AZD8330

Description

AZD-8330 is a potent, selective, orally active MEK inhibitor that blocks signal transduction pathways implicated in cancer cell proliferation and survival. AZD-8330 has shown tumor suppressive activity in multiple preclinical models of human cancer including melanoma, pancreatic, colon, lung, and breast cancers.

MEK Inhibitor AZD8330 is an orally active, selective MEK inhibitor with potential antineoplastic activity. MEK inhibitor this compound specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.

AZD-8330 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

for treatment of patients with advanced malignancies

Structure

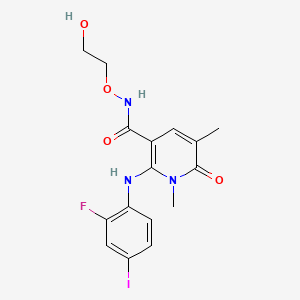

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVIPRMPFNTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235986 | |

| Record name | AZD-8330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869357-68-6 | |

| Record name | AZD-8330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869357686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8330 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-8330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-fluoro-4-iodophenyl)amino]-1,6-dihydro-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-3-pyridinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8330 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4990BOZ66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Downstream Signaling Pathway of AZD8330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8330 is a potent and selective, orally active, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2's inhibition by this compound leads to the suppression of downstream signaling, primarily through the prevention of ERK1/2 phosphorylation. This pathway is frequently dysregulated in various human cancers, making MEK1/2 an attractive therapeutic target. This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a discussion of potential resistance mechanisms.

Introduction to the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates the small GTPase RAS. Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[3][4] MEK1/2 are the only known activators of the extracellular signal-regulated kinases ERK1 and ERK2.[5] Activated, phosphorylated ERK (pERK) translocates to the nucleus where it phosphorylates and activates a multitude of transcription factors, leading to changes in gene expression that drive cellular responses.[4][6]

Mechanism of Action of this compound

This compound is a selective inhibitor of MEK1 and MEK2.[7] By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2.[5][7] This blockade of ERK1/2 activation is the central mechanism through which this compound exerts its biological effects. The inhibition of ERK1/2 phosphorylation leads to the downstream suppression of signaling pathways that are dependent on ERK activity. This ultimately results in the inhibition of tumor cell proliferation and survival.[7]

Downstream Signaling Events Following this compound Treatment

The primary and most immediate downstream effect of this compound is the reduction of phosphorylated ERK1/2 levels.[7][8] This has several subsequent consequences:

-

Inhibition of Substrate Phosphorylation: Activated ERK1/2 has numerous cytosolic and nuclear substrates. By inhibiting ERK1/2, this compound prevents the phosphorylation of these substrates. A key substrate used to measure ERK activity is RSK (ribosomal S6 kinase).[9]

-

Regulation of Transcription Factors: Nuclear pERK phosphorylates and activates a variety of transcription factors, including members of the AP-1 (Fos and Jun), Ets, and Myc families.[3][10] These transcription factors regulate the expression of genes involved in cell cycle progression (e.g., Cyclin D1), cell survival, and angiogenesis.[2] Inhibition of ERK1/2 by this compound leads to the downregulation of these pro-proliferative and pro-survival genes.

-

Induction of Apoptosis: By suppressing the pro-survival signals mediated by the ERK pathway, this compound can induce apoptosis in cancer cells that are dependent on this pathway for survival.[7]

Visualizing the Downstream Signaling Pathway of this compound

Caption: Downstream signaling pathway of this compound.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 vs. MEK1/2 | 7 nM | Cell-free kinase assay | [7] |

| Cellular EC50 (pERK Inhibition) | Sub-nanomolar | In-Cell Western | [7] |

| Cellular EC50 (Proliferation) | Low to sub-nanomolar | Proliferation assay | [7] |

Table 2: In Vivo and Clinical Pharmacodynamic Effects of this compound

| Model System | Dose | Effect on pERK | Duration of Effect | Reference |

| Calu-6 Rat Xenograft | 1.25 mg/kg (single oral dose) | >90% inhibition | 4 to 8 hours | [7] |

| Patients with Advanced Malignancies | ≥3 mg | Dose-dependent modulation | Not specified | [8] |

Experimental Protocols

Western Blotting for Phospho-ERK (pERK)

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates by Western blotting to assess the inhibitory activity of this compound.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., ß-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal and the loading control.

Visualizing the Western Blot Workflow

Caption: Western blot workflow for pERK analysis.

In Vitro MEK1 Kinase Assay

This protocol outlines a method to determine the IC50 of this compound against MEK1 in a cell-free system.[7]

Materials:

-

Recombinant active MEK1

-

Recombinant inactive ERK2 (substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 5 mM DTT)

-

[γ-33P]ATP

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Filter plates

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine MEK1, ERK2, and varying concentrations of this compound in the kinase assay buffer.

-

Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 45 minutes).

-

Stop Reaction: Terminate the reaction by adding TCA to precipitate the proteins.

-

Filtration and Washing: Transfer the reaction mixture to a filter plate to capture the precipitated proteins. Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Quantification: Measure the radioactivity on the filter plate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of this compound on cell proliferation.[11]

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 for cell proliferation.

Resistance Mechanisms and Pathway Crosstalk

Prolonged treatment with MEK inhibitors can lead to the development of resistance. Several mechanisms have been identified:

-

Feedback Reactivation: Inhibition of ERK can relieve a negative feedback loop on upstream components of the pathway, such as RAF, leading to increased MEK activation and a rebound in ERK signaling.[1]

-

Crosstalk with other Pathways: The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell survival and proliferation. There is significant crosstalk between the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12][13] Inhibition of the MEK/ERK pathway can sometimes lead to the compensatory activation of the PI3K/AKT pathway, thereby promoting cell survival and conferring resistance to MEK inhibitors.[12]

Visualizing Pathway Crosstalk and Resistance

Caption: Crosstalk between MAPK and PI3K pathways.

Conclusion

This compound is a potent and selective MEK1/2 inhibitor that effectively blocks the downstream RAS/RAF/MEK/ERK signaling pathway. Its primary mechanism of action is the inhibition of ERK1/2 phosphorylation, which leads to reduced cell proliferation and increased apoptosis in susceptible cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying the effects of this compound and other MEK inhibitors. Understanding the downstream signaling events and potential resistance mechanisms is crucial for the continued development and rational application of this class of targeted therapies in oncology.

References

- 1. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]

- 6. astx.com [astx.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of transcription factors in the crosstalk between cancer-associated fibroblasts and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]

- 12. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual Blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) Pathways Synergistically Inhibits Rhabdomyosarco… [ouci.dntb.gov.ua]

The Efficacy of AZD8330: A Technical Guide for Researchers

An In-depth Review of the Preclinical and Clinical Efficacy of the MEK1/2 Inhibitor AZD8330 in Oncology

This technical guide provides a comprehensive overview of the demonstrated efficacy of this compound, a selective, orally active, and non-ATP-competitive inhibitor of MEK1/2. The content herein is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: Targeting the RAS/RAF/MEK/ERK Pathway

This compound is a potent inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes, key components of the RAS/RAF/MEK/ERK signaling cascade.[1] This pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a frequent driver of tumorigenesis in a wide array of human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby impeding downstream signaling and suppressing tumor cell proliferation and survival.[1]

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in a range of preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Potency and Efficacy

This compound exhibits potent and selective inhibition of MEK1 with a reported half-maximal inhibitory concentration (IC50) of 7 nM in cell-free enzymatic assays.[1] Its efficacy has been demonstrated in various cancer cell lines, particularly those with activating mutations in the RAS/RAF/MEK/ERK pathway.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Calu-6 | Lung Carcinoma | Data not specified, but >80% tumor growth inhibition in xenograft model | [1] |

| Malme-3M | Melanoma | Sub-nanomolar to low nanomolar potency in proliferation assays | [1] |

| BxPC-3 | Pancreatic Cancer (KRAS wild-type) | Sensitive to MEK inhibition (AZD6244, a similar MEK inhibitor) | [2] |

| MIA PaCa-2 | Pancreatic Cancer (KRAS mutant) | Sensitive to MEK inhibition (AZD6244, a similar MEK inhibitor) | [2] |

| PANC-1 | Pancreatic Cancer (KRAS mutant) | Resistant to single-agent MEK inhibition (AZD6244) | [2] |

| Capan-2 | Pancreatic Cancer (KRAS mutant) | Resistant to single-agent MEK inhibition (AZD6244) | [2] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in in vivo xenograft models. A notable example is the Calu-6 human lung carcinoma nude rat xenograft model, where orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Citation |

| Calu-6 | Lung Carcinoma | 0.4 mg/kg this compound, once daily | > 80% | [1] |

| Calu-6 | Lung Carcinoma | 0.3 mg/kg this compound, once daily | Dose-dependent inhibition | [1] |

| Calu-6 | Lung Carcinoma | 1.0 mg/kg this compound, once daily | Dose-dependent inhibition | [1] |

| BxPC-3 | Pancreatic Cancer | AZD6244 + GDC0941 (PI3K inhibitor) | Synergistic tumor growth inhibition | [2] |

Clinical Efficacy of this compound

A Phase I clinical trial (NCT00454090) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid malignancies.[3]

Trial Summary:

-

Patients: 82 patients with advanced refractory cancers.

-

Key Findings:

-

One patient with malignant melanoma achieved a partial response.

-

Thirty-two patients (39%) exhibited stable disease, with a duration of over 3 months in 22 of these patients.

-

-

Maximum Tolerated Dose (MTD): 20 mg twice daily.

These findings suggest that this compound has a manageable safety profile and demonstrates clinical activity in a subset of patients with advanced cancers, particularly melanoma.

Combination Therapies Involving MEK Inhibition

The therapeutic potential of MEK inhibitors like this compound is significantly enhanced when used in combination with other targeted agents. Preclinical studies have explored the synergistic effects of combining MEK inhibitors with inhibitors of other key signaling pathways, such as the PI3K/AKT/mTOR pathway.

In pancreatic cancer models, the combination of a MEK inhibitor (AZD6244) and a PI3K inhibitor (GDC0941) resulted in synergistic inhibition of tumor cell growth and induction of apoptosis, even in cell lines resistant to single-agent MEK inhibition.[2] This synergy is attributed to the abrogation of feedback loops between the two pathways.

Signaling Pathways and Experimental Workflows

The RAS/RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the central role of MEK1/2 in the RAS/RAF/MEK/ERK signaling cascade and the point of intervention for this compound.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Experimental Protocols

MEK1 Enzymatic Assay

This assay quantifies the inhibitory activity of this compound on the MEK1 enzyme.

-

Enzyme and Substrate: Recombinant, constitutively active human MEK1 and inactive ERK2 are used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate containing a buffer with HEPES (pH 7.4), MgCl2, β-glycerolphosphate, sodium orthovanadate, and DTT.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of [γ-33P]ATP.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 45 minutes).

-

Termination and Measurement: The reaction is stopped by the addition of trichloroacetic acid to precipitate proteins. The precipitated proteins are captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter to determine the extent of ERK2 phosphorylation.[1]

Cell Viability/Proliferation Assay

Standard methods like the MTS or MTT assay are used to assess the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTS or MTT is added to each well.

-

Incubation: Plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-ERK Inhibition

This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of ERK.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the extent of ERK phosphorylation inhibition.

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

This compound has demonstrated clear preclinical and early clinical efficacy in cancer types characterized by a dysregulated RAS/RAF/MEK/ERK pathway. Its potent and selective inhibition of MEK1/2 translates to significant anti-tumor activity, particularly in melanoma and certain lung cancer models. The future development of this compound will likely focus on its use in combination with other targeted therapies to overcome resistance and enhance its therapeutic benefit in a broader range of cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic potential of this promising MEK inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synergistic Effects of Concurrent Blockade of PI3K and MEK Pathways in Pancreatic Cancer Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of AZD8330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8330, also known as ARRY-424704, is a potent and selective, orally active inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] MEK1/2 are dual-specificity kinases that play a crucial role in the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2][3] Constitutive activation of this pathway is implicated in cancer cell proliferation, survival, differentiation, and migration.[1][3] this compound acts as an uncompetitive inhibitor of MEK1/2, blocking the phosphorylation of ERK1/2 and thereby inhibiting downstream signaling.[3] This technical guide provides a comprehensive overview of the preclinical studies and development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound specifically targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade.[1][2] This pathway is a critical regulator of cell growth and is often constitutively activated in many cancers.[2] By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2). This blockade of downstream signaling ultimately leads to the inhibition of growth factor-mediated cell signaling and proliferation of tumor cells.[1][2] Preclinical studies have demonstrated the tumor-suppressive activity of this compound in a variety of human cancer models, including melanoma, pancreatic, colon, lung, and breast cancers.[1]

Quantitative Preclinical Data

The preclinical evaluation of this compound generated significant quantitative data across in vitro and in vivo studies, highlighting its potency, selectivity, and anti-tumor efficacy.

In Vitro Activity

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| MEK1/2 IC50 | 7 nM | Cell-free kinase assay | [3][4][5] |

| pERK Inhibition | Sub-nanomolar potency | MEK inhibitor-sensitive cell lines | [3] |

| Cell Proliferation Inhibition | Low to sub-nanomolar potency | MEK inhibitor-sensitive cell lines | [3] |

| Kinase Selectivity | No inhibitory activity against >200 other kinases | Concentrations up to 10 µM | [3] |

In Vivo Efficacy (Calu-6 Xenograft Model)

| Animal Model | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Nude Rat | 0.4 mg/kg | Once daily | > 80% | [3] |

| Nude Rat | 1.25 mg/kg (single dose) | N/A | > 90% pERK inhibition for 4-8 hours | [3] |

Preclinical Pharmacokinetics

| Species | Bioavailability (%F) | Plasma Half-life (hours) | Reference |

| Rat | 63% | 10 | [3] |

| Dog | 77% | 11 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments conducted during the development of this compound.

MEK1/2 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on MEK1/2 kinase activity.

Materials:

-

Recombinant active MEK1/2

-

Inactive ERK2 substrate

-

ATP (with [γ-³³P]ATP for radioactive detection)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM β-glycerolphosphate, 100 µM sodium orthovanadate, 5 mM DTT)

-

This compound at various concentrations

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Glass fiber filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, 5 nM MEK1, and 1 µM ERK2.

-

Add varying concentrations of this compound to the wells.

-

Initiate the kinase reaction by adding 10 µM ATP containing [γ-³³P]ATP.

-

Incubate the plate at room temperature for 45 minutes.

-

Stop the reaction by adding an equal volume of 25% TCA to precipitate the proteins.

-

Transfer the precipitated proteins to a glass fiber filter plate and wash with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the phosphorylated ERK2 on the filter plate using a liquid scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Phospho-ERK (pERK) Western Blot Analysis

This assay is used to determine the inhibition of MEK1/2 activity within cells by measuring the phosphorylation status of its direct downstream target, ERK.

Materials:

-

Cancer cell lines (e.g., Calu-6)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the relative levels of pERK.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells at a specific density in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations and incubate for a defined period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Materials:

-

Immunocompromised mice or rats (e.g., nude rats)

-

Calu-6 human tumor cells

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously inject a suspension of Calu-6 cells (e.g., 5 x 10⁶ cells) into the flank of each animal.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the animals into control and treatment groups.

-

Administer this compound orally at the specified dose and schedule (e.g., 0.4 mg/kg once daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pERK levels by western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of MEK1/2, leading to the suppression of the RAS/RAF/MEK/ERK signaling pathway. This activity translates to significant anti-proliferative effects in cancer cell lines and robust tumor growth inhibition in in vivo models at well-tolerated doses. The favorable pharmacokinetic profile observed in preclinical species supported its advancement into clinical trials. The first-in-human Phase I study established a manageable safety profile and confirmed target engagement in patients with advanced malignancies.[6] While further clinical development of this compound as a monotherapy has been limited, the preclinical foundation laid the groundwork for the continued investigation of MEK inhibitors as a therapeutic strategy in oncology, particularly in combination with other targeted agents.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calu-6 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. ub.edu [ub.edu]

- 6. Calu-6 Xenograft Model - Altogen Labs [altogenlabs.com]

AZD8330: A Technical Guide to its Mechanism and Role in the Inhibition of ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of AZD8330, a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It focuses on the core mechanism of this compound: the inhibition of ERK1/2 phosphorylation through the targeted suppression of its upstream kinase, MEK1/2. This guide synthesizes key preclinical data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival.[1][2] This pathway is frequently dysregulated in a wide variety of human cancers, often due to mutations in RAS or RAF proteins, making it a prime target for therapeutic intervention.[3][4] The cascade proceeds as follows: an extracellular signal (e.g., a growth factor) activates RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK1 and MEK2 (MEK1/2).[1][5] The sole known substrates for activated MEK1/2 are the ERK1 and ERK2 kinases.[5] The phosphorylation of ERK1/2 on threonine and tyrosine residues (Thr202/Tyr204) activates them, allowing them to translocate to the nucleus and phosphorylate numerous downstream targets, driving cell proliferation.[1][2] Therefore, measuring the level of phosphorylated ERK (p-ERK) serves as a direct indicator of pathway activity.[1]

Mechanism of Action of this compound

This compound is an orally active, selective, and non-ATP-competitive inhibitor of MEK1/2.[3][4][6][7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a unique allosteric site on the MEK1/2 enzymes.[4][7] This binding prevents the conformational changes necessary for MEK activation and subsequent phosphorylation of its downstream targets, ERK1 and ERK2.[5][8] By specifically inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK, thereby inhibiting the entire downstream signaling cascade that is crucial for tumor cell proliferation and survival.[3][4] The high selectivity of this compound means it has no significant inhibitory activity against over 200 other kinases, even at high concentrations.[6]

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified in both enzymatic and cell-based assays, demonstrating its efficacy in inhibiting the MEK/ERK pathway.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

| Parameter | Description | Value | Reference |

|---|---|---|---|

| IC50 | The half-maximal inhibitory concentration against MEK1/2 enzymatic activity. | 7 nM | [4][6][7] |

| Cellular Potency | Potency in mechanistic (p-ERK) and functional (proliferation) assays in sensitive cell lines. | Sub-nanomolar to low nanomolar |[6] |

Table 2: In Vivo Pharmacodynamic and Antitumor Activity of this compound

| Model | Dosage | Effect | Duration | Reference |

|---|---|---|---|---|

| Calu-6 Rat Xenograft | 1.25 mg/kg (single oral dose) | >90% inhibition of ERK phosphorylation | 4 to 8 hours | [6] |

| Calu-6 Rat Xenograft | 0.4 mg/kg (once daily) | >80% tumor growth inhibition | Not specified |[6] |

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and highlights the specific point of intervention by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. What are ERK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

AZD8330: A Technical Guide to a Selective MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8330, also known as ARRY-424704 or ARRY-704, is a potent and selective, non-ATP competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2][3] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.[4] this compound has been investigated for its potential as an anti-cancer agent and has demonstrated tumor suppressive activity in various preclinical models.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the class of nicotinamides.[4] Its chemical structure is characterized by a 2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide[1] |

| Synonyms | ARRY-424704, ARRY-704, AZD-8330[1] |

| CAS Number | 869357-68-6[1][5] |

| Molecular Formula | C₁₆H₁₇FIN₃O₄[5][6] |

| Molecular Weight | 461.23 g/mol [2][5] |

| Canonical SMILES | CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO[5] |

| InChI Key | RWEVIPRMPFNTLO-UHFFFAOYSA-N[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| XLogP | 4.2[1] |

| Hydrogen Bond Donors | 3[1] |

| Hydrogen Bond Acceptors | 4[1] |

| Rotatable Bonds | 7[1] |

| Topological Polar Surface Area | 92.59 Ų[1] |

| Solubility | Soluble in DMSO (≥23.05 mg/mL) and Ethanol (≥46.1 mg/mL); Insoluble in water.[3][7] |

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site distinct from the ATP-binding pocket.[1][2] This non-ATP competitive inhibition leads to the suppression of MEK kinase activity, thereby preventing the phosphorylation and activation of its downstream targets, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). The inhibition of ERK phosphorylation blocks the propagation of growth signals and ultimately leads to reduced cell proliferation and tumor growth.

Pharmacological Properties and Efficacy

This compound exhibits potent inhibitory activity against MEK1/2 with an IC₅₀ of 7 nM.[2][3][5] It is highly selective and does not show significant inhibitory activity against a large panel of other kinases at concentrations up to 10 µM.[2]

Table 3: In Vitro and In Vivo Activity of this compound

| Assay Type | Model | Endpoint | Result |

| Enzymatic Assay | Recombinant MEK1/ERK2 | IC₅₀ | 7 nM[2][3][5] |

| Cell-Based Assay | Human Osteosarcoma Cell Lines (MOS, U2OS, 143B) | ERK Phosphorylation | Inhibition at 0.5 µM[5] |

| Cell Viability Assay | Osteosarcoma Cell Lines (MOS, U2OS, 143b) | Decreased Viability | Concentration-dependent |

| In Vivo Xenograft | Calu-6 Nude Rat Model | Tumor Growth Inhibition | >80% at 0.4 mg/kg (once daily)[2] |

| Pharmacodynamics | Calu-6 Rat Xenograft | ERK Phosphorylation Inhibition | >90% for 4-8 hours at 1.25 mg/kg (single oral dose)[2] |

Experimental Protocols

MEK1 Enzymatic Assay

This protocol outlines the determination of the in vitro inhibitory activity of this compound against MEK1.

Methodology:

-

Reagent Preparation: A constitutively active, hexahistidine-tagged MEK1 is expressed in and purified from baculovirus-infected Hi5 insect cells.[2][3] The assay is performed in a 96-well polypropylene plate.

-

Reaction Mixture: The incubation mixture (100 µL) consists of 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM β-glycerolphosphate, 100 µM sodium orthovanadate, 5 mM DTT, 5 nM MEK1, 1 µM ERK2, and varying concentrations of this compound (0 to 80 nM) in 1% DMSO.[2][3]

-

Reaction Initiation and Incubation: The reaction is initiated by adding 10 µM ATP containing 0.5 µCi of [γ-³³P]ATP per well.[2][3] The plate is then incubated at room temperature for 45 minutes.[2][3]

-

Reaction Termination and Protein Precipitation: The reaction is stopped by adding an equal volume of 25% trichloroacetic acid (TCA), which also precipitates the proteins.[2][3]

-

Measurement of Radioactivity: The precipitated proteins are trapped on glass fiber B filter plates.[3] Unincorporated [γ-³³P]ATP is washed away with 0.5% phosphoric acid. The amount of incorporated radiolabel is quantified using a liquid scintillation counter.[3]

Cell-Based Phospho-ERK Assay

This protocol details the measurement of MEK1/2 inhibition in a cellular context by quantifying the phosphorylation of ERK.

Methodology:

-

Cell Culture and Treatment: Malme-3M melanoma cells are plated in 96-well plates and treated with various concentrations of this compound for 1 hour at 37°C.[3]

-

Cell Fixation and Permeabilization: Following treatment, the cells are fixed and permeabilized to allow for antibody entry.[3]

-

Immunostaining: The cells are incubated with primary antibodies against both phospho-ERK and total ERK1/2.[3]

-

Secondary Antibody Incubation: After washing, the cells are incubated with fluorescently-labeled secondary antibodies.[3]

-

Signal Detection and Normalization: The plates are analyzed on a fluorescence imager. The phospho-ERK signal is normalized to the total ERK signal to account for any variations in cell number.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MEK1/2. Its defined chemical structure, favorable physicochemical properties, and demonstrated efficacy in preclinical models underscore its value as a research tool for investigating the RAS/RAF/MEK/ERK signaling pathway. The detailed experimental protocols provided herein offer a foundation for the further study and application of this compound in cancer research and drug development. Although its clinical development was terminated at Phase 1, this compound remains a valuable pharmacological agent for laboratory investigations.[1]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | ERK | MEK | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

AZD8330: A Technical Overview of its In Vitro Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8330, also known as ARRY-424704, is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in many human cancers where this pathway is constitutively activated. This technical guide provides an in-depth overview of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, details the experimental protocols for determining these values, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The in vitro potency of this compound has been evaluated across a range of human cancer cell lines. While extensive tabulated public data on the IC50 values of this compound across a wide variety of specific cancer cell lines is limited in readily available literature, preclinical studies have consistently demonstrated its low to sub-nanomolar potency in MEK inhibitor-sensitive cell lines. In cell-free kinase assays, this compound exhibits an IC50 of approximately 7 nM for MEK1/2.[1][2][3]

The following table summarizes the reported effects of this compound on the viability of several cancer cell lines. It is important to note that direct IC50 values from proliferation assays are not consistently published in a centralized database.

| Cancer Type | Cell Line(s) | Observed Effect | Reference |

| Osteosarcoma | MOS, U2OS, 143b | Decreased cell viability | [1] |

| Osteosarcoma | KPD, ZK58, Saos-2 | No significant effect on viability | [1] |

| Lung Cancer | Calu-6 | Used in a rat xenograft model, demonstrating in vivo tumor growth inhibition. In vitro IC50 not specified. | [3] |

Further research is required to populate a comprehensive database of this compound IC50 values across a broader spectrum of cancer cell lines.

Signaling Pathway

This compound targets the MEK1 and MEK2 proteins within the RAS/RAF/MEK/ERK signaling cascade. This pathway is crucial for transmitting extracellular signals to the nucleus, thereby regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or RAF lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. This compound's inhibition of MEK prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.

Experimental Protocols

The determination of a drug's IC50 value is a fundamental aspect of preclinical research. A common method to assess the effect of a compound like this compound on cancer cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for IC50 Determination using MTT Assay

-

Cell Seeding:

-

Cancer cell lines are cultured in appropriate media and conditions.

-

Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density.

-

Plates are incubated to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared, typically in DMSO.

-

Serial dilutions of this compound are made to create a range of concentrations.

-

The culture medium is replaced with fresh medium containing the different concentrations of this compound. Control wells with vehicle (DMSO) only are also included.

-

-

Incubation:

-

The treated plates are incubated for a specified period, commonly 72 hours, to allow the compound to exert its effect.

-

-

MTT Assay:

-

An MTT solution is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

-

Data Analysis:

-

The absorbance values are corrected by subtracting the background absorbance from wells with no cells.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent MEK inhibitor with demonstrated activity against various cancer cell lines, particularly those with a dependency on the RAS/RAF/MEK/ERK signaling pathway. While a comprehensive, publicly accessible database of its IC50 values across a wide array of cancer cell lines is not yet fully established, the available data indicates significant potential for this compound in targeted cancer therapy. The standardized experimental protocols outlined in this guide provide a framework for researchers to further investigate the in vitro efficacy of this compound and other MEK inhibitors in their specific cancer models of interest. Further preclinical and clinical investigations will continue to delineate the full therapeutic potential of this compound.

References

Early Clinical Trial Results of AZD8330 in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for AZD8330 (ARRY-424704), a selective, orally administered inhibitor of MEK1/2, in patients with advanced solid tumors. The information is compiled from publicly available data from the first-in-human, phase I, dose-finding study, NCT00454090.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial phase I clinical trial of this compound.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)

| Dosing Schedule | Number of Cohorts | Dose Range | Maximum Tolerated Dose (MTD) |

| Once-Daily (OD) & Twice-Daily (BID) | 11 | 0.5 mg to 60 mg OD | 20 mg BID[1][2] |

Table 2: Most Frequent Treatment-Related Adverse Events

| Adverse Event | Number of Patients (N=82) | Percentage |

| Acneiform Dermatitis | 13 | 16%[1] |

| Fatigue | 11 | 13%[1] |

| Diarrhea | 11 | 13%[1] |

| Vomiting | 9 | 11%[1] |

Table 3: Dose-Limiting Toxicities (DLTs)

| Dose Cohort | Type of DLT | Number of Patients with DLT |

| 40 mg OD | Mental Status Changes | 2 of 9[1][2] |

| 60 mg OD | Mental Status Changes | 1 of 3[1][2] |

| 20 mg BID | Rash | 1 of 9[1][2] |

Table 4: Pharmacokinetic Profile

| Dose Range (OD) | Key Pharmacokinetic Finding |

| 0.5 mg - 60 mg | Exposure (AUC) increased approximately proportionally with the dose.[1] |

Specific Cmax, Tmax, and AUC values for each cohort were not available in the public abstract.

Table 5: Pharmacodynamic Response

| Dose Level | Pharmacodynamic Effect |

| ≥ 3 mg | Dose-dependent modulation of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) was observed.[1] |

Table 6: Preliminary Clinical Efficacy in Advanced Solid Tumors

| Response Evaluation Criteria in Solid Tumors (RECIST) | Number of Patients (N=82) | Percentage | Additional Details |

| Partial Response (PR) | 1 | ~1% | Patient with malignant melanoma.[1] |

| Stable Disease (SD) | 32 | 39%[1] | 22 of these patients had stable disease for over 3 months.[1] |

Experimental Protocols

Study Design and Patient Population

This was a phase I, open-label, non-randomized, parallel assignment, dose-escalation study (NCT00454090) conducted in patients with advanced malignancies.[1][3]

-

Inclusion Criteria: Patients with cancer refractory to standard therapies or for which no standard therapy existed.[3]

-

Exclusion Criteria: Patients who had received radiotherapy, biological therapy, or chemotherapy within 21 days prior to the study, participated in another investigational drug study within 30 days, or had unstable brain metastases/spinal cord compression.[3]

Dosing Regimen

Patients received oral this compound in one of two schedules: once-daily (OD) or twice-daily (BID). The starting dose was 0.5 mg, with subsequent dose escalations in new patient cohorts until a non-tolerated dose was identified.[1] The dosing regimen included an initial single dose on day 1, followed by a 7-day washout period, and then continuous dosing from day 8 onwards.[1]

Pharmacodynamic Assessment: pERK Inhibition in PBMCs

A detailed protocol for the phosphorylated ERK (pERK) analysis in peripheral blood mononuclear cells (PBMCs) was not provided in the available literature. However, a general workflow for such an assay in a clinical trial setting is as follows:

-

Blood Collection: Whole blood samples are collected from patients at specified time points.

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Staining: The isolated PBMCs are stained with fluorescently-labeled antibodies specific for cell surface markers (to identify specific immune cell subsets) and for intracellular pERK.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the levels of pERK within specific cell populations.

Visualizations

Signaling Pathway of this compound

References

Methodological & Application

Application Notes: AZD8330 In Vitro Cell Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a central regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through activating mutations in BRAF and RAS genes, is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] AZD8330 is a potent and selective, non-ATP competitive inhibitor of MEK1/2, the kinases directly upstream of ERK.[4] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK, thereby suppressing the downstream signaling that drives tumor cell proliferation.[5]

This document provides a detailed protocol for assessing the anti-proliferative effects of this compound in cancer cell lines using a standard colorimetric cell viability assay (MTT).

Signaling Pathway and Drug Mechanism

The MAPK pathway relays extracellular signals to the nucleus, culminating in the regulation of gene expression.[1] this compound exerts its effect by specifically inhibiting MEK1 and MEK2, preventing the phosphorylation of ERK1/2 and halting the signal transduction cascade that leads to cell proliferation.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the measurement of cell viability through the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by living cells.[6] The quantity of formazan is directly proportional to the number of viable cells.

Materials

-

Cell Lines: Cancer cell lines of interest (e.g., A375 melanoma, HT-29 colorectal cancer).

-

Reagents:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure isopropanol)

-

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Multichannel pipette

-

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension in complete growth medium to a final concentration of 2.5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (2,500 cells/well) into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Drug Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

-

Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Assay and Measurement:

-

After the 72-hour incubation, add 20 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of MTT Solubilization Solution to each well.[6]

-

Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

-

Calculate Percent Viability:

-

Percent Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

-

-

Determine IC₅₀:

-

Plot Percent Viability against the log of this compound concentration.

-

Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell growth by 50%.

-

Expected Results

This compound is expected to show potent anti-proliferative activity, particularly in cell lines with activating mutations in the MAPK pathway. The IC₅₀ values are typically in the low nanomolar to sub-nanomolar range for sensitive cell lines.[4]

| Cell Line | Cancer Type | Key Mutation(s) | Reported this compound IC₅₀ (nM) |

| A375 | Malignant Melanoma | BRAF V600E | ~ 5 - 15 nM |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | ~ 10 - 25 nM |

| Calu-6 | Lung Carcinoma | KRAS G12C | ~ 1 - 10 nM |

| HCT-116 | Colorectal Carcinoma | KRAS G13D | ~ 20 - 50 nM |

| SK-BR-3 | Breast Adenocarcinoma | HER2+ | > 1000 nM |

Note: IC₅₀ values are approximate and can vary based on specific assay conditions, such as incubation time and cell seeding density.

Troubleshooting

-

High background absorbance: Ensure complete removal of medium before adding the solubilization solution.

-

Low signal: Check cell viability before seeding; ensure cells are in the logarithmic growth phase. Increase incubation time with MTT if necessary.

-

Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Check for and avoid edge effects in the 96-well plate by not using the outer wells or by filling them with sterile PBS.

References

- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Preparation of AZD8330 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of AZD8330 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a selective, non-ATP competitive inhibitor of MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Adherence to this protocol is essential for ensuring the stability, and consistent performance of the compound in downstream experimental applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for accurate stock solution preparation and experimental design.

| Property | Value | Source(s) |

| Synonyms | ARRY-704, ARRY-424704 | [5][6][7][8] |

| Molecular Formula | C₁₆H₁₇FIN₃O₄ | [1][5][9] |

| Molecular Weight | 461.23 g/mol | [1][9][10][11] |

| CAS Number | 869357-68-6 | [1][5][9] |

| Appearance | Crystalline solid, off-white to light yellow | [5][9] |

| Solubility in DMSO | 30 - 100 mg/mL (65.0 - 216.81 mM) | [1][5][9][12] |

| Water Solubility | Insoluble | [1][10][11] |

Note: The solubility of this compound in DMSO can vary between batches. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce solubility.[1][9]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) with an IC₅₀ of approximately 7 nM.[1][4][6][13] It functions by binding to a site distinct from the ATP-binding pocket, preventing the phosphorylation and subsequent activation of ERK1/2.[6] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, and survival.[2][3][14] Dysregulation of this pathway is a common feature in many human cancers.[2][3][14]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Protocols

The following section details the necessary materials, safety precautions, and step-by-step procedures for preparing an this compound stock solution.

Workflow for Stock Solution Preparation

The overall process can be visualized as a four-step workflow: Calculation and Weighing, Dissolution, Sterilization and Aliquoting, and finally, Storage.

Caption: A streamlined workflow for the preparation and storage of this compound stock solution.

Materials and Equipment

-

This compound powder (≥98% purity)[5]

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Analytical balance

-

Sterile microcentrifuge tubes (amber or wrapped in foil)

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator or water bath (optional, for aiding dissolution)[12][15]

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

This compound is a potent bioactive compound. Handle with care and use appropriate PPE.[5]

-

Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.[15]

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Stock Solution Preparation Protocol (Example: 10 mM)

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

-

Calculation:

-

Determine the mass of this compound needed using the formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

-

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 461.23 g/mol = 4.61 mg

-

-

Weighing:

-

Accurately weigh 4.61 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution to ensure all solid has dissolved. If particulates remain, warm the solution to 37°C for 10 minutes and/or sonicate briefly until the solution is clear.[12][15]

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.

-

Clearly label all aliquots with the compound name, concentration, and date of preparation.

-

Dilution for Cell Culture Experiments

For in vitro assays, the DMSO stock solution must be further diluted in cell culture medium to the final working concentration.

-

Prepare an intermediate dilution of the stock solution in culture medium if necessary.

-

Add the required volume of the this compound stock (or intermediate dilution) to the final volume of pre-warmed cell culture medium.

-

Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% - 0.3%. [15] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Stability Period | Source(s) |

| Powder | -20°C | ≥ 3-4 years | [1][5][9] |

| DMSO Solution | -20°C | 1 month - 1 year | [1][9][11] |

| DMSO Solution | -80°C | 1 - 2 years | [1][9][12] |

Key Recommendation: To preserve the compound's efficacy, aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][9] If storing at -20°C, it is recommended to use the solution within one month.[11] For longer-term storage, -80°C is preferable.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. AZD 8330 - Biochemicals - CAT N°: 11588 [bertin-bioreagent.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. adooq.com [adooq.com]

- 12. This compound | ERK | MEK | TargetMol [targetmol.com]

- 13. abmole.com [abmole.com]

- 14. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emulatebio.com [emulatebio.com]

Application Notes and Protocols for AZD8330 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of AZD8330, a potent and selective MEK1/2 inhibitor, in preclinical in vivo xenograft models. This document includes recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant antitumor activity in preclinical models and has been evaluated in clinical trials.[1][2]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in genes such as BRAF or KRAS lead to constitutive activation of this pathway, driving tumor growth. This compound acts by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2, the downstream effectors of the pathway. This inhibition leads to a blockade of the proliferative signals and can induce apoptosis in cancer cells.

Recommended In Vivo Concentrations and Efficacy

The optimal concentration of this compound for in vivo xenograft studies can vary depending on the tumor model and the specific research question. However, preclinical studies have established effective dose ranges.

| Xenograft Model | Animal Model | Dose | Dosing Schedule | Route of Administration | Observed Efficacy |

| Calu-6 (NSCLC) | Nude Rat | 0.4 mg/kg | Once Daily | Oral | >80% tumor growth inhibition[1] |

| Calu-6 (NSCLC) | Nude Rat | 1.25 mg/kg | Single Dose | Oral | >90% inhibition of ERK phosphorylation for 4-8 hours[1] |

| A549 (NSCLC) | N/A | 50 mg/kg | Once Daily | Oral | 68% tumor growth inhibition[3] |

| A375 (Melanoma) | N/A | 50 mg/kg | Once Daily | Oral | 70% tumor regression[3] |

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with this compound.

This compound Formulation for Oral Administration

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile water for injection

-

Mortar and pestle or other homogenization equipment

-

Stir plate and stir bar

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the this compound powder accurately.

-

If using a suspension, slowly add the vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.

-

For larger volumes, use a stir plate to keep the suspension homogenous during dosing.

-

Prepare the formulation fresh daily.

In Vivo Xenograft Model Workflow

Subcutaneous Tumor Implantation and Measurement

Materials:

-

6-8 week old immunodeficient mice (e.g., athymic nude or SCID)

-

Cultured tumor cells in exponential growth phase

-

Sterile PBS or serum-free media

-

Matrigel (optional, can improve tumor take rate)

-

1 mL syringes with 27-30 gauge needles

-

Calipers